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Compound of Interest

Compound Name: Cy7

Cat. No.: B7980988 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome

challenges associated with autofluorescence in the Cy7 channel during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in the Cy7 channel?

A1: Autofluorescence is the natural emission of light by biological structures, such as cells and

tissues, when they are excited by light.[1][2][3] This phenomenon can be a significant issue in

fluorescence microscopy as it can obscure the specific signal from your fluorescently labeled

target, leading to a low signal-to-noise ratio and potentially false positive results.[2][4] While the

Cy7 channel is in the far-red region of the spectrum, which generally has less autofluorescence

compared to shorter wavelengths (blue, green, and red), certain endogenous molecules and

cellular components can still contribute to background fluorescence in this channel.[1][5]

Q2: What are the common causes of autofluorescence in the Cy7 channel?

A2: Several factors can contribute to autofluorescence in the Cy7 channel:

Endogenous Fluorophores: Molecules naturally present in tissues can fluoresce. These

include:
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Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in the

lysosomes of aging cells and have a broad emission spectrum that can extend into the far-

red region.[1][6]

Collagen and Elastin: These structural proteins are known to cause autofluorescence.[2]

Red blood cells: The heme group in red blood cells can be a source of autofluorescence.

[1][2]

Fixation Methods: Aldehyde fixatives like formalin and glutaraldehyde can react with amines

in the tissue to create fluorescent products.[1][2][3]

Extracellular Matrix Components: Besides collagen and elastin, other components of the

extracellular matrix can also contribute to background fluorescence.[1]

Troubleshooting Guide
Q3: My unstained control tissue shows high background in the Cy7 channel. What can I do?

A3: High background in your unstained control is a clear indication of autofluorescence. Here

are several strategies you can employ to mitigate this issue, ranging from chemical treatments

to imaging software solutions.

Strategy 1: Chemical Quenching of Autofluorescence
Chemical quenching involves treating the tissue with a substance that reduces or eliminates

the endogenous fluorescence.

Sudan Black B: This is a lipophilic dye that is effective at quenching autofluorescence from

lipofuscin.[1][6] However, it can sometimes introduce its own background fluorescence in the

red and far-red channels, so optimization is key.[1][6]

Sodium Borohydride: This chemical is used to reduce autofluorescence induced by aldehyde

fixation.[3][7][8] It works by reducing the Schiff bases formed by the reaction of aldehydes

with amines.

Commercial Quenching Reagents: Several commercially available reagents, such as

TrueBlack™ and TrueVIEW®, are designed to quench autofluorescence from various
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sources with minimal introduction of background signal.[1][2][6][8]

Strategy 2: Signal Amplification
If the specific signal from your target is low, amplifying it can improve the signal-to-noise ratio,

making the autofluorescence less of an issue.

Tyramide Signal Amplification (TSA): This technique uses horseradish peroxidase (HRP) to

catalyze the deposition of a large number of fluorophore-labeled tyramide molecules at the

site of the target, significantly amplifying the signal.[9][10]

Strategy 3: Software-Based Correction
Modern microscopy software offers powerful tools to computationally remove autofluorescence.

Spectral Unmixing: This technique is available on spectral confocal microscopes. It involves

capturing the full emission spectrum of the autofluorescence from an unstained control

sample. This "autofluorescence signature" can then be computationally subtracted from the

images of your stained samples.[11][12][13]

Quantitative Data Summary
The following table summarizes the reported effectiveness of different methods for reducing

autofluorescence. Direct quantitative comparisons across all methods are challenging due to

variations in tissue types, fixation methods, and imaging parameters.
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Method
Target of
Autofluorescence

Reported
Reduction
Efficiency

Potential
Drawbacks

Sudan Black B
Lipofuscin, General

Background

65-95% reduction in

pancreatic tissue.[4]

Can introduce

background in red and

far-red channels.[1][6]

TrueBlack™

Lipofuscin, Collagen,

Elastin, Red Blood

Cells

89-93% reduction in

adrenal cortex tissue.

[14]

May slightly quench

the signal from

fluorescent dyes.[1]

MaxBlock™ General Background

90-95% reduction in

adrenal cortex tissue.

[14]

Proprietary

commercial reagent.

Sodium Borohydride Aldehyde-induced

Variable, qualitative

improvement

reported.[8]

Effects can be

variable.[8]

Trypan Blue
Intracellular

autofluorescence

~5-fold increase in

signal-to-noise ratio in

flow cytometry.[15]

Primarily used in flow

cytometry; less

common in

microscopy.

Tyramide Signal

Amplification (TSA)

Not a quenching

method; amplifies

specific signal.

10 to 100-fold signal

amplification.[9][10]

Requires careful

optimization to avoid

non-specific

amplification.

Spectral Unmixing
All sources of

autofluorescence.

Dependent on the

accuracy of the

autofluorescence

spectral signature.

Requires a spectral

confocal microscope

and an appropriate

unstained control.[12]

[13]

Experimental Protocols
Protocol 1: Sudan Black B Quenching
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This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval as required for your primary antibody.

Proceed with your standard immunofluorescence staining protocol (blocking, primary and

secondary antibody incubations, and washes).

After the final wash step, incubate the sections in 0.1% - 0.3% Sudan Black B in 70%

ethanol for 5-20 minutes at room temperature.[16][17] The optimal concentration and

incubation time should be determined empirically.

Wash the sections thoroughly with PBS or Tris-buffered saline (TBS) to remove excess

Sudan Black B.

Mount the coverslip with an aqueous mounting medium.

Protocol 2: Sodium Borohydride Treatment
This protocol is for reducing aldehyde-induced autofluorescence.

Deparaffinize and rehydrate tissue sections.

Immediately before use, prepare a fresh 1 mg/mL solution of sodium borohydride in PBS on

ice.[7] The solution will fizz.

Incubate the sections in the freshly prepared sodium borohydride solution. For paraffin-

embedded sections, three incubations of 10 minutes each are recommended.[7]

Rinse the sections extensively with PBS to remove all traces of sodium borohydride.

Proceed with your standard immunofluorescence staining protocol.

Protocol 3: Tyramide Signal Amplification (TSA) with a
Cy7 Fluorophore
This protocol outlines the general steps for TSA.
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Perform your standard immunofluorescence staining up to the secondary antibody step. Use

a secondary antibody conjugated to HRP.

Wash the sections thoroughly to remove any unbound secondary antibody.

Prepare the tyramide working solution by diluting the Cy7-conjugated tyramide stock solution

in the provided amplification buffer. The dilution factor should be optimized, but a starting

point of 1:100 is common.[9]

Incubate the sections with the tyramide working solution for 5-10 minutes at room

temperature, protected from light.[9]

Wash the sections thoroughly with PBS or TBS.

Counterstain and mount as desired.

Visualizations
Experimental Workflow: Immunofluorescence with
Autofluorescence Quenching

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b7980988?utm_src=pdf-body
https://www.creative-diagnostics.com/making-immunofluorescence-signals-stronger-using-tyramide-protocol.htm
https://www.creative-diagnostics.com/making-immunofluorescence-signals-stronger-using-tyramide-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: A general experimental workflow for immunofluorescence staining, incorporating

optional steps for autofluorescence reduction.

Logical Relationship: Troubleshooting Autofluorescence

Potential Solutions
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Click to download full resolution via product page

Caption: A decision-making diagram for troubleshooting high autofluorescence in the Cy7
channel.

Signaling Pathway Example: Simplified Neuronal
Apoptosis Pathway
This is a hypothetical example of a signaling pathway that might be studied using

immunofluorescence with Cy7, where autofluorescence in brain tissue could be a concern.
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Caption: A simplified diagram of a neuronal apoptosis signaling pathway, highlighting a

potential target for Cy7 immunofluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7980988#overcoming-autofluorescence-in-the-cy7-
channel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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